molecular formula C20H23NO4 B3030808 (3R,4S)-1-(tert-Butoxycarbonyl)-4-(naphthalen-1-yl)pyrrolidine-3-carboxylic acid CAS No. 959577-47-0

(3R,4S)-1-(tert-Butoxycarbonyl)-4-(naphthalen-1-yl)pyrrolidine-3-carboxylic acid

Cat. No.: B3030808
CAS No.: 959577-47-0
M. Wt: 341.4
InChI Key: XFLHWJLBGXTNJN-SJORKVTESA-N
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Description

(3R,4S)-1-(tert-Butoxycarbonyl)-4-(naphthalen-1-yl)pyrrolidine-3-carboxylic acid is a useful research compound. Its molecular formula is C20H23NO4 and its molecular weight is 341.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Optical Sensing Structures

A study describes the creation of novel optical sensing structures using lanthanide coordination. This involves assembling a polymeric-based ternary europium (III) complex system for luminescent signal transduction. The application is in the fabrication of nanosensors demonstrating rapid response times (Li et al., 2019).

2. Synthesis of Heterocyclic Compounds

Research on synthesizing heterocyclic compounds, including pyrrolidine derivatives, has been conducted. These compounds have applications in antibacterial and antifungal activities, showing promise in the medical field (Patel & Patel, 2015).

3. Divergent and Solvent-Dependent Reactions

A study explores the divergent synthesis of various compounds starting from a related pyrrolidine derivative. This research provides insights into the mechanisms of reactions, crucial for developing new synthetic methods in organic chemistry (Rossi et al., 2007).

4. Water Oxidation Catalysts

Research on Ru complexes, related to pyrrolidine derivatives, focuses on their application in water oxidation. These complexes exhibit potential in environmental applications like oxygen evolution from water (Zong & Thummel, 2005).

5. Crystal Structure Analysis

A study in crystallography examines the structure of a pyrrolidine derivative, contributing to a deeper understanding of molecular conformations and interactions. This is vital in the design of new materials and drugs (Yuan et al., 2010).

6. Influenza Neuraminidase Inhibitors

A study details the synthesis of pyrrolidine derivatives as potent inhibitors of influenza neuraminidase. This research is significant in the development of antiviral drugs (Wang et al., 2001).

7. Coordination Polymers for Sensing Applications

Research on Ni(II) coordination polymers, incorporating a naphthalene-amide ligand, focuses on their applications in sensing volatile organic compounds and metal ions. This has implications in environmental monitoring and pollutant detection (Zhao et al., 2020).

8. Asymmetric Synthesis of Trans-Piperidinedicarboxylic Acid

A study on the asymmetric synthesis of trans-piperidinedicarboxylic acid derivatives, related to pyrrolidine, highlights applications in the synthesis of biologically active compounds (Xue et al., 2002).

Properties

IUPAC Name

(3R,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-naphthalen-1-ylpyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO4/c1-20(2,3)25-19(24)21-11-16(17(12-21)18(22)23)15-10-6-8-13-7-4-5-9-14(13)15/h4-10,16-17H,11-12H2,1-3H3,(H,22,23)/t16-,17+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFLHWJLBGXTNJN-SJORKVTESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)C(=O)O)C2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10718508
Record name (3R,4S)-1-(tert-Butoxycarbonyl)-4-(naphthalen-1-yl)pyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10718508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959577-47-0
Record name (3R,4S)-1-(tert-Butoxycarbonyl)-4-(naphthalen-1-yl)pyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10718508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(3R,4S)-1-(tert-Butoxycarbonyl)-4-(naphthalen-1-yl)pyrrolidine-3-carboxylic acid

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